N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide
Description
Properties
IUPAC Name |
N'-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N-(3-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32FN3O4S/c1-19-18-22(12-13-23(19)26)34(32,33)29-17-6-5-11-21(29)14-16-28-25(31)24(30)27-15-7-10-20-8-3-2-4-9-20/h2-4,8-9,12-13,18,21H,5-7,10-11,14-17H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOKEPBKFWGVHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCC3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The 4-fluoro-3-methylbenzenesulfonyl group is then introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
The final step involves the coupling of the piperidine derivative with ethanediamide and 3-phenylpropylamine under suitable conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
Therapeutic Applications
- Antibacterial Properties : As a sulfonamide derivative, this compound may exhibit antibacterial activity. Sulfonamides are traditionally used in treating bacterial infections due to their ability to inhibit bacterial growth by interfering with folic acid synthesis.
- Central Nervous System Disorders : Preliminary studies suggest that compounds with similar structures may have potential in treating CNS disorders, including depression and anxiety. The modulation of neurotransmitter transporters could be a mechanism through which this compound exerts its effects .
- Cancer Research : The unique structural characteristics of this compound may allow it to interact with specific cancer-related targets. Research into related compounds indicates potential for inhibiting tumor growth or metastasis through targeted action on cancer cell signaling pathways.
- Pain Management : Given its structural analogies to known analgesics, there is potential for this compound to be explored as a new pain management agent, particularly in neuropathic pain scenarios.
Synthesis Methodologies
The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide typically involves several key steps:
- Formation of the Piperidine Ring : Starting from commercially available precursors, the piperidine ring is formed through cyclization reactions.
- Sulfonylation : The introduction of the sulfonyl group is achieved via sulfonation reactions, which require careful control of reaction conditions to ensure high yields.
- Ethanediamide Formation : The final step involves linking the piperidine derivative to the phenylpropyl group through an amide bond formation, typically using coupling agents to facilitate this reaction.
Biological Characterization
Research has demonstrated that compounds structurally similar to this compound exhibit significant affinity for neurotransmitter transporters such as dopamine and norepinephrine transporters . This suggests potential applications in neuropharmacology.
Case Studies
- Neurotransmitter Transport Inhibition : A study highlighted the effectiveness of similar piperidine-based compounds in inhibiting dopamine transporter uptake, indicating potential applications in treating disorders like ADHD and depression .
- Antitumor Activity : Another investigation into sulfonamide derivatives revealed their efficacy in inhibiting specific cancer cell lines, suggesting that this compound might have similar antitumor properties .
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(3-phenylpropyl)ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved could include modulation of signal transduction pathways, inhibition of enzyme activity, or binding to receptor sites to alter cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Piperidine-Based Analogues
(a) Ethyl phenyl(piperidin-2-yl)acetate ()
- Structure : Contains a piperidine ring esterified with phenyl and ethyl groups.
- Its pharmacological profile is likely distinct, possibly targeting opioid receptors due to structural similarities to fentanyl derivatives .
(b) Cyclopropylfentanyl ()
- Structure : A 4-anilidopiperidine derivative with a cyclopropane carboxamide.
- Comparison: While both compounds share a piperidine core, cyclopropylfentanyl’s anilido group and cyclopropane moiety confer potent opioid activity. The target compound’s ethanediamide and sulfonyl groups likely redirect its activity toward non-opioid targets, such as enzymes or ion channels .
Sulfonamide-Containing Analogues
(a) IZ5 ()
- Structure : N-{(1S)-2-{4-[(5S)-1,1-dioxido-3-oxoisothiazolidin-5-yl]phenyl}-1-[4-(3-phenylpropyl)-1H-imidazol-2-yl]ethyl}-3-fluorobenzenesulfonamide.
- Comparison: Both compounds feature a sulfonamide group and 3-phenylpropyl chain. IZ5’s isothiazolidinone ring enhances rigidity, whereas the target compound’s ethanediamide allows for greater rotational freedom. IZ5 exhibits strong binding to Tyrosine Phosphatase 1B (GOLD score: 69.07), suggesting the target compound may similarly target metabolic enzymes .
(b) GBR12909 ()
- Structure : 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine.
- Comparison : GBR12909’s piperazine core and fluorophenyl groups enable dopamine transporter (DAT) inhibition. The target compound’s piperidine and ethanediamide may reduce DAT affinity but improve selectivity for other transporters or receptors .
Ethanediamide and Phenylpropyl Derivatives
(a) Compounds 13–17 ()
- Examples: 13: N-[(2S)-3-[4-(Cyanomethoxy)phenyl]-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide. 15–17: (2S)-2-{[(2S)-2-Benzamido-3-(4-alkoxyphenyl)propanoyl]amino}-3-phenylpropyl acetates.
- Comparison : These benzamide derivatives share the 3-phenylpropyl and amide motifs. However, their alkoxy substituents (methoxy, ethoxy, propoxy) optimize metabolic stability, whereas the target compound’s 4-fluoro-3-methylbenzenesulfonyl group may enhance target binding and pharmacokinetics .
Binding Affinity and Pharmacological Activity
Biological Activity
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound's structure includes:
- Piperidine ring : A six-membered ring containing nitrogen, which is often involved in biological interactions.
- Sulfonamide group : Known for its diverse biological activities, particularly in antibacterial and antitumor applications.
- Ethyl and phenyl substituents : These groups can influence the compound's lipophilicity and interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 491.6 g/mol.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may interact with specific enzymes, inhibiting their activity. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, affecting folate synthesis.
- Receptor Modulation : The piperidine structure may interact with neurotransmitter receptors, influencing signal transduction pathways related to various physiological responses.
- Protein Binding : The compound may bind to proteins involved in critical biological processes, potentially altering their function or stability.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:
- Antibacterial Activity : Sulfonamide derivatives are traditionally recognized for their antibacterial properties, suggesting that this compound may also possess similar effects.
- Antitumor Potential : Some studies have indicated that sulfonamide derivatives can exhibit cytotoxic effects on cancer cells, making them candidates for further investigation in oncology.
Case Studies and Research Findings
- In Vitro Studies : Preliminary studies have demonstrated that related compounds inhibit the growth of various bacterial strains, suggesting a potential role as an antimicrobial agent. For instance, compounds with similar sulfonamide structures have shown effectiveness against resistant strains of bacteria .
- Animal Models : In vivo studies using animal models have indicated that these compounds can reduce tumor growth in specific cancer types. For example, a study involving a related sulfonamide demonstrated significant tumor reduction in xenograft models .
- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the piperidine and sulfonamide groups affect biological activity. Variations in these groups have been linked to changes in potency and selectivity against different targets .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibition of bacterial growth; potential effectiveness against resistant strains. |
| Antitumor | Cytotoxic effects observed in cancer cell lines; reduction in tumor size in animal models. |
| Enzyme Inhibition | Interaction with key enzymes affecting metabolic pathways. |
| Receptor Modulation | Potential modulation of neurotransmitter receptors influencing physiological responses. |
Q & A
Synthesis and Optimization
Basic: What are the critical intermediates and reaction conditions for synthesizing N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(3-phenylpropyl)ethanediamide? The synthesis likely involves multi-step reactions, including:
- Sulfonylation : Introducing the 4-fluoro-3-methylbenzenesulfonyl group to the piperidine ring under anhydrous conditions with a base like triethylamine .
- Amide coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to link the ethanediamide moiety to the phenylpropyl group .
Key intermediates include the sulfonylated piperidine and the activated ethylenediamine derivative. Solvents such as dichloromethane or DMF are commonly employed .
Advanced: How can computational reaction path search methods improve the yield of the sulfonylation step? Quantum chemical calculations (e.g., DFT) can model transition states and identify energy barriers, guiding optimization of temperature, solvent polarity, and catalyst selection. For example, ICReDD’s approach integrates computational screening with experimental validation to reduce trial-and-error cycles .
Structural Characterization
Basic: Which analytical techniques are essential for confirming the compound’s purity and structure?
- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula .
- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles for absolute configuration .
Advanced: How can NOESY NMR experiments clarify conformational dynamics of the piperidine ring? NOESY correlations can reveal spatial proximity between protons on the piperidine ring and adjacent groups, aiding in understanding its flexibility and interactions with biological targets .
Biological Activity Profiling
Basic: What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?
- Microdilution assays : Measure MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition assays : Test activity against bacterial enzymes like dihydrofolate reductase (DHFR) using spectrophotometric methods .
Advanced: How can molecular docking explain discrepancies in bioactivity data across structural analogs? Docking studies (e.g., using AutoDock Vina) can compare binding modes of analogs to targets like DHFR. Variations in sulfonyl group orientation or piperidine ring puckering may explain potency differences .
Pharmacokinetic and Toxicity Studies
Basic: What in vitro models assess metabolic stability and CYP450 interactions?
- Liver microsomal assays : Incubate the compound with rat or human liver microsomes to measure metabolic half-life .
- CYP450 inhibition screening : Use fluorogenic substrates to test for inhibition of major isoforms (e.g., CYP3A4) .
Advanced: How do molecular dynamics (MD) simulations predict blood-brain barrier (BBB) penetration? MD simulations of the compound in a lipid bilayer model (e.g., POPC membranes) can estimate logP and polar surface area, correlating with BBB permeability .
Data Contradictions and Validation
Basic: How should researchers address conflicting solubility data reported in different studies?
- Standardize measurement conditions : Use consistent solvents (e.g., PBS vs. DMSO) and temperatures .
- HPLC-UV validation : Quantify solubility via saturation shake-flask method paired with chromatographic analysis .
Advanced: Can QSAR models reconcile discrepancies in anti-inflammatory activity across analogs? Quantitative Structure-Activity Relationship (QSAR) models incorporating electronic (e.g., Hammett constants) and steric descriptors (e.g., molar refractivity) can identify structural determinants of activity .
Industrial and Environmental Considerations
Basic: What green chemistry principles apply to scaling up synthesis?
- Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent .
- Catalytic methods (e.g., Pd nanoparticles) for Suzuki couplings to reduce metal waste .
Advanced: How can life cycle assessment (LCA) guide sustainable production? LCA evaluates environmental impacts of synthetic routes, prioritizing steps with lower energy consumption (e.g., microwave-assisted reactions) and biodegradable byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
